1,4-Dibenzoylbutane

Description

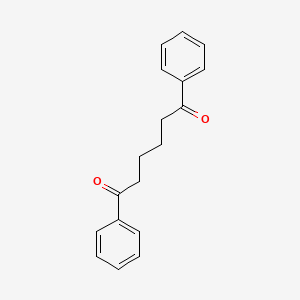

Structure

3D Structure

Propriétés

IUPAC Name |

1,6-diphenylhexane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBLNWVVFVBNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187423 | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3375-38-0 | |

| Record name | 1,6-Diphenyl-1,6-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexane-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1,4-Dibenzoylbutane: Properties, Structure, and Applications

Introduction

1,4-Dibenzoylbutane, also known as 1,6-diphenylhexane-1,6-dione, is a diketone that serves as a valuable intermediate in organic synthesis and material science.[1] Its symmetrical structure, featuring a flexible four-carbon aliphatic chain flanked by two benzoyl groups, imparts unique chemical characteristics that are leveraged in the synthesis of more complex molecules and specialty polymers. This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of 1,4-dibenzoylbutane, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1,4-Dibenzoylbutane is a white crystalline powder with the molecular formula C₁₈H₁₈O₂.[1] The molecule's structure is characterized by a central butane chain with carbonyl groups at the 1 and 4 positions, each attached to a phenyl ring. This arrangement allows for a degree of rotational freedom around the C-C single bonds of the butane chain, influencing its conformational behavior in both solid and solution states.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dibenzoylbutane is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 3375-38-0 | [2] |

| EC Number | 222-166-5 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Rotatable Bond Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| XLogP3-AA | 3.6 | [1] |

Structural Elucidation: A Spectroscopic Overview

The structure of 1,4-dibenzoylbutane can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons of the two phenyl groups and the methylene protons of the butane chain. The protons on the carbons adjacent to the carbonyl groups will be deshielded and appear at a higher chemical shift compared to the protons on the central carbons of the butane chain.

-

¹³C NMR spectroscopy will exhibit characteristic peaks for the carbonyl carbons (typically in the range of 190-200 ppm), aromatic carbons, and the aliphatic carbons of the butane chain.[3] The symmetry of the molecule would result in a reduced number of unique carbon signals.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone.[3] The presence of aromatic C-H and C=C stretching vibrations would also be evident.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 266.34). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl groups.

Synthesis of 1,4-Dibenzoylbutane

A common and effective method for the synthesis of 1,4-dibenzoylbutane is the Friedel-Crafts acylation of benzene with hexanedioyl dichloride (adipoyl chloride). This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Hexanedioyl dichloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate organic solvent for recrystallization (e.g., ethanol, dimethylformamide)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve hexanedioyl dichloride in an excess of anhydrous benzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and wash it successively with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

The crude 1,4-dibenzoylbutane can be purified by recrystallization from a suitable solvent to yield white crystals.[4]

The causality behind these steps lies in the generation of a highly electrophilic acylium ion intermediate through the reaction of hexanedioyl dichloride with aluminum chloride. This electrophile then attacks the electron-rich benzene ring, leading to the formation of the carbon-carbon bonds and the final product. The aqueous workup is crucial for quenching the catalyst and removing inorganic byproducts.

Key Chemical Reactions

The chemical reactivity of 1,4-dibenzoylbutane is primarily centered around its two carbonyl groups and the adjacent methylene protons.

Reduction of the Carbonyl Groups

The ketone functionalities can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 1,6-diphenylhexane-1,6-diol. Further reduction under more forcing conditions can lead to the complete deoxygenation to form 1,6-diphenylhexane.

Reactions at the α-Carbon

The methylene protons alpha to the carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various nucleophilic reactions, such as alkylation or condensation reactions, allowing for further functionalization of the molecule.

Applications in Research and Development

1,4-Dibenzoylbutane's bifunctional nature makes it a versatile building block in several scientific and industrial domains.

Polymer Chemistry

It is utilized in the synthesis of specialty polymers. The diketone structure can be incorporated into polymer backbones to introduce specific properties such as thermal stability, photo-reactivity, or altered mechanical characteristics.

Photoinitiators

The benzoyl chromophore in 1,4-dibenzoylbutane allows it to function as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV radiation, the molecule can generate reactive species that initiate polymerization reactions, leading to rapid curing.

Organic Synthesis Intermediate

As a symmetrical diketone, it serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Cyclization reactions involving the two carbonyl groups can lead to the formation of five- or six-membered rings.

Potential in Pharmaceutical Development

While direct applications as a drug are not prominent, its role as a synthetic intermediate is significant. The butane-dione backbone can be a scaffold for the synthesis of novel bioactive molecules. Furthermore, it has been explored as a potential excipient or stabilizer in drug formulations, where it may enhance the solubility or bioavailability of active pharmaceutical ingredients.

Safety and Handling

While a specific safety data sheet for 1,4-dibenzoylbutane was not retrieved, general precautions for handling fine chemical powders should be observed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental exposure, follow standard first-aid procedures.[5]

Conclusion

1,4-Dibenzoylbutane is a chemically significant molecule with a well-defined structure and a range of useful properties. Its synthesis via Friedel-Crafts acylation is a classic and reliable method. The presence of two reactive carbonyl groups makes it a versatile intermediate for the synthesis of a variety of organic compounds and polymers. For researchers and professionals in drug development and material science, 1,4-dibenzoylbutane offers a valuable platform for the creation of novel materials and molecules with tailored functionalities.

Visualizations

Chemical Structure of 1,4-Dibenzoylbutane

Caption: Molecular structure of 1,4-dibenzoylbutane.

Synthesis of 1,4-Dibenzoylbutane via Friedel-Crafts Acylation

Caption: Reaction scheme for the synthesis of 1,4-dibenzoylbutane.

References

- 1,4-Dibenzoylbutane - African Rock Art.

- 1,4-DIPHENYLBUTANE synthesis - ChemicalBook.

- Chemical Properties of 1,4-Di-(p-methyl benzoyl)-butane (CAS 6280-00-8) - Cheméo.

- 1,4-Dibenzoylbutane 3375-38-0 wiki - Guidechem.

- Fisher Scientific Chemicals - SAFETY D

- 1,4-Dibenzoylbutane | 3375-38-0 - ChemicalBook.

- Chem 351 F14 Final : Spectroscopy.

- SAFETY D

- Safety d

- Synthesis of 1,4-Dibenzoylbenzene - PrepChem.com.

Sources

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-Depth Technical Guide to 1,4-Dibenzoylbutane (CAS 3375-38-0)

1,4-Dibenzoylbutane, also known by its systematic name 1,6-diphenylhexane-1,6-dione, is a symmetrical diketone that serves as a pivotal intermediate in various domains of chemical synthesis.[1] With the CAS number 3375-38-0 and the linear formula C₆H₅CO(CH₂)₄COC₆H₅, this compound provides a robust C4 aliphatic chain flanked by two benzoyl groups, a structural motif that lends itself to a wide array of chemical transformations. Its utility spans from polymer chemistry and the development of photoinitiators to being a foundational building block in the synthesis of more complex organic molecules for materials science and pharmaceutical research. This guide offers a comprehensive technical overview of its synthesis, characterization, applications, and handling for researchers and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of 1,4-dibenzoylbutane dictate its behavior in synthetic and formulation contexts. It presents as a white crystalline powder, a property that facilitates its handling and purification by recrystallization.[1] Its stability under normal conditions, coupled with its defined molecular structure, makes it a reliable reagent in multi-step syntheses.[1]

| Property | Value | Source(s) |

| CAS Number | 3375-38-0 | [1][2][3] |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.33 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 106-107°C (recrystallized) | [4] |

| EINECS Number | 222-166-5 | [1] |

| Polar Surface Area | 34.14 Ų | [1] |

| Rotatable Bond Count | 7 | [1] |

| Stability | Stable. Combustible. | [1] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [1] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for synthesizing 1,4-dibenzoylbutane is the Friedel-Crafts acylation of benzene.[1][4] This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bonds between the aromatic rings and the acyl groups.

Reaction Mechanism

The synthesis involves the reaction of an acylating agent, typically adipoyl chloride (hexanedioyl dichloride), with two equivalents of benzene.[1][4] A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is used in stoichiometric amounts to catalyze the reaction.[5][6]

The mechanism proceeds in two main stages for each benzoyl group addition:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to a chlorine atom on the adipoyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[7][8]

-

Electrophilic Aromatic Substitution: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8]

A significant advantage of Friedel-Crafts acylation is the prevention of poly-substitution. The resulting ketone product is electron-withdrawing, which deactivates the aromatic ring towards further acylation, ensuring a clean mono-acylation at each end of the aliphatic chain.[5]

Caption: Workflow for the synthesis of 1,4-dibenzoylbutane.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established procedures for Friedel-Crafts acylation.[4][9]

Materials:

-

Adipoyl chloride (1 mole)

-

Anhydrous aluminum chloride (2.2 moles)

-

Benzene (anhydrous, sufficient quantity as solvent and reactant)

-

Concentrated Hydrochloric Acid (HCl)

-

Cracked Ice

-

Sodium Carbonate Solution (dilute)

-

95% Ethyl Alcohol (for recrystallization)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Setup: Equip a large, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride tube to protect from atmospheric moisture.

-

Initial Charge: Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

-

Cooling: Cool the stirred mixture in an ice-salt bath. It is critical to maintain a low temperature during the addition of the acid chloride to prevent charring and the formation of discolored byproducts.[4]

-

Addition: Add adipoyl chloride dropwise from the dropping funnel to the cooled, stirred suspension over a period of 2-3 hours.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for several hours or until the evolution of HCl gas ceases.

-

Quenching: Pour the reaction mixture slowly and carefully with constant stirring onto a mixture of cracked ice and concentrated HCl.[4] This hydrolyzes the aluminum chloride complexes.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Add more benzene if necessary to dissolve the precipitated product. Separate the benzene layer.[4]

-

Washing: Wash the organic layer sequentially with dilute sodium carbonate solution (to neutralize any remaining acid) and then with water until the washings are neutral.[4]

-

Drying and Isolation: Dry the benzene solution over an anhydrous drying agent (e.g., Na₂SO₄). Remove the bulk of the benzene by distillation.[4]

-

Purification: Allow the concentrated solution to cool, inducing crystallization of the crude 1,4-dibenzoylbutane. Collect the crystals by filtration.

-

Recrystallization: For high purity, recrystallize the crude product from hot 95% ethyl alcohol. This yields white crystals with a sharp melting point (106–107°C).[4]

Analytical Characterization Workflow

Confirming the identity and purity of synthesized 1,4-dibenzoylbutane is essential. A multi-technique approach involving spectroscopy and chromatography is standard practice.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

While actual spectra require experimental acquisition, the expected features can be predicted from the molecule's structure.[10][11][12]

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the ~7.4-8.0 ppm range, showing characteristic splitting patterns for a monosubstituted benzene ring.

-

Aliphatic Protons (α to C=O): A triplet around ~3.0 ppm corresponding to the four protons on the carbons adjacent to the carbonyls (-CO-CH₂ -).

-

Aliphatic Protons (β to C=O): A multiplet around ~1.8 ppm corresponding to the four central protons (-CH₂-CH₂ -).

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the highly deshielded region, typically >195 ppm.

-

Aromatic Carbons: Multiple signals in the ~128-138 ppm range.

-

Aliphatic Carbons: Two distinct signals in the aliphatic region (~20-40 ppm) for the α and β carbons.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1680-1690 cm⁻¹, characteristic of an aryl ketone.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 266, corresponding to the molecular weight of the compound.

-

Major Fragments: A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, resulting from alpha cleavage.

-

Applications in Research and Development

The synthetic versatility of 1,4-dibenzoylbutane makes it a valuable precursor in several high-value applications.

-

Organic Synthesis: It serves as a key intermediate for creating a variety of more complex molecules. The diketone functionality allows for reactions like cyclizations to form heterocyclic systems, which are prevalent in medicinal chemistry.[13][14]

-

Polymer Chemistry: The compound is used to develop specialty polymers. The rigid benzoyl groups and the flexible butane linker can be incorporated into polymer backbones to impart specific thermal or mechanical properties.

-

Photoinitiators: It is employed in the production of photoinitiators, which are crucial for UV-curable coatings, inks, and adhesives. Upon exposure to UV light, such molecules can generate reactive species that initiate polymerization.

-

Pharmaceutical and Medicinal Chemistry: While not typically an active pharmaceutical ingredient itself, 1,4-dibenzoylbutane is a scaffold for synthesizing potential drug candidates. The butane chain can act as a flexible linker between two pharmacophoric (e.g., benzoyl) groups, a common strategy in drug design for probing interactions with biological targets like enzymes or receptors.[15][16] Its derivatives can be explored for a range of therapeutic areas.

Caption: Role as a precursor in drug discovery pathways.

Safety and Handling

Proper handling of 1,4-dibenzoylbutane is essential to ensure laboratory safety.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[1][5]

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move to fresh air. If skin contact occurs, wash with soap and water.

Conclusion

1,4-Dibenzoylbutane (CAS 3375-38-0) is a synthetically valuable and versatile diketone. Its straightforward synthesis via Friedel-Crafts acylation, stable crystalline nature, and the reactive potential of its dual ketone functionalities make it an important building block. For researchers in materials science, polymer chemistry, and particularly drug discovery, it represents a key intermediate for the creation of novel, high-value molecules and functional materials. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.

References

- 1,4-Dibenzoylbutane - African Rock Art. (n.d.).

- 1,4-Dibenzoylbutane 3375-38-0 wiki - Guidechem. (n.d.).

- Chemical Properties of 1,4-Di-(p-methyl benzoyl)-butane (CAS 6280-00-8) - Cheméo. (n.d.).

- Synthesis of Step 1: 1,4-bis(4-benzoylphenoxy)butane - PrepChem.com. (n.d.).

- 1,4-Dibenzoylbutane | 3375-38-0 - ChemicalBook. (n.d.).

- 1,4-DIPHENYLBUTANE synthesis - ChemicalBook. (n.d.).

- 1,6-Diphenyl-1,6-hexanedione SDS, 3375-38-0 Safety Data Sheets.... (n.d.).

- 1,6-Diphenyl-1,6-hexanedione, 5g, Each - CP Lab Safety. (n.d.).

- 1,4-Dibenzoyl-1,4-dibromobutane | C18H16Br2O2 | CID 2762432 - PubChem. (n.d.).

- 1,6-Diphenyl-1,6-hexanedione 98.0+%, TCI... - Fisher Scientific. (n.d.).

- 1,4-dibenzoylbutane - Organic Syntheses Procedure. (n.d.).

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).

- SAFETY DATA SHEET. (2010).

- Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene - Benchchem. (n.d.).

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).

- A Comparative Analysis of 1,4-di(butan-2 - Benchchem. (n.d.).

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).

- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021, March 4).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 15).

- Synthesis of 1,4-Dibenzoylbenzene - PrepChem.com. (n.d.).

- 1,4-Dibenzoylbutane 97 3375-38-0 - Sigma-Aldrich. (n.d.).

- Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.).

- 1,4-Dibenzoylpiperazine|Research Chemical - Benchchem. (n.d.).

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24).

- Spectroscopy: IR, NMR, Mass Spec - Leah4Sci. (n.d.).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 23).

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.).

- Application Note: Analytical Methods for the Characterization of 1,1,3,3-Tetrachloro-1,3-disilabutane Derivatives - Benchchem. (n.d.).

- DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS - Anveshana's International Publication. (n.d.).

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. (2020, August 15).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Dibenzoylbutane | 3375-38-0 [m.chemicalbook.com]

- 3. 1,6-Diphenyl-1,6-hexanedione 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. leah4sci.com [leah4sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature and Synonyms of 1,4-Dibenzoylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Identity of a Versatile Diketone

1,4-Dibenzoylbutane is a symmetrical aromatic diketone that serves as a pivotal building block in various fields of chemical synthesis. Its structure, featuring a flexible four-carbon aliphatic chain flanked by two benzoyl groups, imparts unique reactivity and physical properties. This makes it a compound of significant interest in organic synthesis, polymer chemistry, and materials science.[1] For researchers, particularly those in drug development and fine chemical synthesis, a comprehensive understanding of its nomenclature is critical for accurate literature searches, unambiguous communication, and effective procurement. This guide provides an in-depth analysis of the synonyms, systematic names, and key identifiers for this versatile compound.

Primary Identifiers and Systematic Nomenclature

To ensure absolute clarity in scientific communication, a compound is defined by its systematic name and unique identifiers. For 1,4-Dibenzoylbutane, the primary identifiers are:

-

IUPAC Name: The most systematic name, determined by the rules of the International Union of Pure and Applied Chemistry, is 1,6-Diphenylhexane-1,6-dione .[2] This name accurately describes the structure: a six-carbon chain ("hexane") with ketone groups ("dione") at positions 1 and 6, and phenyl substituents at the same positions.

-

Common Name: The most frequently used name in laboratory and commercial contexts is 1,4-Dibenzoylbutane . This name describes the molecule as a butane chain substituted with two benzoyl groups at the 1 and 4 positions of the butane core.

-

CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service is 3375-38-0 .[1][2] This number is the most reliable way to identify the compound in databases and regulatory documents, regardless of the naming convention used.

Caption: Core identifiers for 1,4-Dibenzoylbutane.

Comprehensive List of Synonyms and Alternative Names

Beyond its primary identifiers, 1,4-Dibenzoylbutane is known by several other names in literature and commercial catalogs. Awareness of these synonyms is crucial for exhaustive database searching and sourcing.

-

1,6-Hexanedione, 1,6-diphenyl-[2]

-

1,6-Diphenyl-1,6-hexanedione[1]

-

1,6-Diphenyl-hexan-1,6-dion[2]

-

1,6-Diphenylhexane-1,6-dione[2]

-

Butane, 1,4-dibenzoyl-[2]

-

EINECS 222-166-5[2]

-

MFCD00004761[1]

Physicochemical Properties

The utility of 1,4-Dibenzoylbutane in experimental design is dictated by its physical and chemical properties. It is a stable, white crystalline powder under standard conditions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [2] |

| Molecular Weight | 266.33 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 106-108 °C | |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

Synthesis and Reactivity Overview

Synthesis Protocol: Friedel-Crafts Acylation

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene with hexanedioyl dichloride, using a Lewis acid catalyst like aluminum chloride.[2] This method provides a direct route to the target diketone.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve hexanedioyl dichloride in an excess of dry benzene, which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Extraction & Purification: Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, and then dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,4-Dibenzoylbutane.

Chemical Reactivity

The chemical behavior of 1,4-Dibenzoylbutane is dominated by the two ketone functionalities. It can undergo typical ketone reactions such as reduction to corresponding diols, reactions with Grignard reagents, and condensation reactions. The flexible butane linker allows the two benzoyl groups to adopt conformations suitable for intramolecular cyclization reactions, making it a valuable precursor for synthesizing cyclic compounds.

Applications in Research and Development

1,4-Dibenzoylbutane is not merely a laboratory curiosity; it is a functional molecule with diverse applications driven by its unique structure.

Sources

Spectroscopic Data of 1,4-Dibenzoylbutane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-dibenzoylbutane (also known as 1,6-diphenyl-1,6-hexanedione; CAS 3375-38-0). While experimental spectra are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or characterizing this molecule. We will delve into the theoretical underpinnings and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed protocols for data acquisition, enabling researchers to validate these predictions experimentally.

Introduction and Molecular Structure

1,4-Dibenzoylbutane is a symmetrical diketone with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.33 g/mol .[1] It typically appears as a white crystalline solid with a melting point of 106-108 °C. Its structure consists of a central four-carbon aliphatic chain flanked by two benzoyl groups. This symmetrical arrangement is the dominant factor governing its spectroscopic signature, particularly in NMR.

The molecule's utility is significant, serving as a key intermediate in organic synthesis and in the development of specialty polymers and photoinitiators. Given its role, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

The key structural features for spectroscopic analysis are:

-

Two equivalent benzoyl groups: Each contains a phenyl ring and a carbonyl group.

-

A symmetrical butane linker: This results in chemical equivalence for pairs of methylene groups.

-

Conjugation: The carbonyl group is conjugated with the aromatic ring, which influences its electronic environment and, consequently, its spectral properties.

Caption: Molecular structure of 1,4-Dibenzoylbutane with key proton (Hα, Hβ) and carbon (Cα, Cβ) environments labeled for NMR analysis.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the symmetry of 1,4-dibenzoylbutane, a relatively simple spectrum is predicted.

Predicted ¹H NMR Spectrum

Three distinct signals are expected:

-

Aromatic Protons (ortho, meta, para): The protons on the two phenyl rings will appear in the aromatic region (δ 7.0-8.2 ppm). The ortho-protons (adjacent to the carbonyl group) will be the most deshielded due to the electron-withdrawing nature of the carbonyl. The para-proton will be the next most deshielded, followed by the meta-protons. These will likely appear as complex multiplets.

-

α-Methylene Protons (-CO-CH₂-): The four protons on the carbons directly attached to the carbonyl groups (Cα and Cα') are chemically equivalent. They are deshielded by the adjacent carbonyl and will appear as a triplet around δ 3.0-3.2 ppm.

-

β-Methylene Protons (-CH₂-CH₂-): The four central protons (Cβ and Cβ') are also chemically equivalent. They are less deshielded than the α-protons and will appear further upfield, likely as a multiplet (specifically, a quintet) around δ 1.8-2.0 ppm.

Data Summary (Predicted)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho-H) | ~7.95 | Multiplet (d) | 4H |

| Aromatic (para-H) | ~7.55 | Multiplet (t) | 2H |

| Aromatic (meta-H) | ~7.45 | Multiplet (t) | 4H |

| α-Methylene (Hα) | ~3.10 | Triplet (t) | 4H |

| β-Methylene (Hβ) | ~1.90 | Multiplet (quintet) | 4H |

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,4-dibenzoylbutane and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual peak at δ 7.26 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve maximum homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Tune and match the probe for the ¹H frequency (e.g., 400 MHz).

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Carbon-13 (¹³C) Nuclear Magnetic Resonance (¹³C) Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms. Given the molecule's symmetry, the number of signals is reduced from 18 (the total number of carbons) to just six.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The most deshielded carbon will be that of the carbonyl group, appearing significantly downfield. For aromatic ketones, this signal is typically found in the δ 190-200 ppm range.[2]

-

Aromatic Carbons: Four distinct signals are expected for the six carbons of each phenyl ring.

-

The ipso-carbon (attached to the carbonyl) will be around δ 137 ppm.

-

The ortho and meta carbons will appear in the typical aromatic region of δ 128-130 ppm.

-

The para-carbon will be found around δ 133 ppm.

-

-

Aliphatic Carbons: Two signals are predicted for the butane chain.

-

The α-carbon (Cα), being adjacent to the electron-withdrawing carbonyl group, will be more deshielded than the β-carbon, appearing around δ 38 ppm.

-

The β-carbon (Cβ) will be the most upfield signal, appearing around δ 24 ppm.[3]

-

Data Summary (Predicted)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~199.5 |

| Aromatic (ipso-C) | ~137.0 |

| Aromatic (para-C) | ~133.0 |

| Aromatic (meta-C) | ~128.6 |

| Aromatic (ortho-C) | ~128.0 |

| α-Methylene (Cα) | ~38.0 |

| β-Methylene (Cβ) | ~24.0 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Keep the sample in the spectrometer.

-

Tune and match the probe for the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is standard practice to simplify the spectrum to single lines for each unique carbon environment.

-

Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups. The spectrum of 1,4-dibenzoylbutane is expected to be dominated by absorptions characteristic of an aromatic ketone.

Predicted IR Absorptions

The key diagnostic peaks are:

-

C=O Stretch: A very strong and sharp absorption is expected for the carbonyl stretch. For a saturated ketone, this appears around 1715 cm⁻¹. However, conjugation with the aromatic ring weakens the C=O bond, shifting this absorption to a lower wavenumber, typically around 1685 cm⁻¹ .[2][4]

-

Aromatic C-H Stretch: A weak to medium absorption will appear just above 3000 cm⁻¹, characteristic of sp² C-H bonds on the phenyl rings.[5]

-

Aliphatic C-H Stretch: Stronger absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the methylene groups.

-

Aromatic C=C Stretch: Medium intensity, sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.[6]

Data Summary (Predicted)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl C=O Stretch | ~1685 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common, simple technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid 1,4-dibenzoylbutane powder onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 266 . The intensity of this peak for aromatic ketones is generally observable.

-

Base Peak (α-Cleavage): The most prominent fragmentation pathway for aromatic ketones is alpha-cleavage, where the bond between the carbonyl carbon and the adjacent aliphatic carbon breaks.[7][8] This results in the formation of a highly stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺). This fragment will produce a very intense peak (likely the base peak) at m/z = 105 .

-

Other Key Fragments:

-

Phenyl Cation: Loss of carbon monoxide (CO) from the benzoyl cation can form the phenyl cation (C₆H₅⁺) at m/z = 77 .

-

McLafferty Rearrangement: While less common than α-cleavage for this structure, a McLafferty rearrangement is theoretically possible, which would lead to a fragment at m/z = 120 .[7]

-

Cleavage at the central Cβ-Cβ' bond would result in a fragment at m/z = 133 .

-

Caption: Predicted primary fragmentation pathway for 1,4-dibenzoylbutane in Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. Identify the molecular ion peak and rationalize the major fragment peaks based on known fragmentation mechanisms.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 1,4-dibenzoylbutane is a synergistic process where each technique provides complementary information. The workflow below illustrates a logical approach to characterization.

Caption: A typical workflow for the spectroscopic identification and structural confirmation of a synthesized compound like 1,4-dibenzoylbutane.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. CDN. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

African Rock Art. (n.d.). 1,4-Dibenzoylbutane. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dibenzoylbutane

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 1,4-dibenzoylbutane. It is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of organic compounds.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the types of atoms, the bond strengths, and the overall molecular structure.[2] Consequently, an IR spectrum serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present within a sample.[1]

1,4-Dibenzoylbutane (also known as 1,6-diphenylhexane-1,6-dione) is a diketone featuring two benzoyl groups attached to a central four-carbon aliphatic chain.[3][4] Its structure, shown in Figure 1, contains several key functional groups whose characteristic vibrations can be readily identified using IR spectroscopy: aromatic rings, carbonyl (C=O) groups, and aliphatic C-H bonds.

This guide will delve into the theoretical basis for its spectral features, provide detailed protocols for sample preparation, and offer a thorough analysis of its experimental IR spectrum.

Theoretical Vibrational Modes of 1,4-Dibenzoylbutane

The IR spectrum of 1,4-dibenzoylbutane is a superposition of the vibrational modes of its constituent parts. Understanding these fundamental vibrations is key to accurate spectral interpretation. The primary modes of interest are stretching (changes in bond length) and bending (changes in bond angle).[5]

-

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the spectrum of a ketone is the C=O stretching vibration.[6] For saturated aliphatic ketones, this strong absorption typically appears around 1715 cm⁻¹.[7][8] However, conjugation of the carbonyl group with the aromatic ring in 1,4-dibenzoylbutane is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to delocalization of π-electrons, which slightly weakens the C=O bond.[7][9]

-

Aromatic C-H and C=C Stretching: The phenyl groups give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region.[10][11] In-ring carbon-carbon (C=C) stretching vibrations produce a set of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[10][11]

-

Aliphatic C-H Stretching: The central butane chain (-CH₂-CH₂-) will exhibit aliphatic C-H stretching vibrations. These are expected to appear as strong absorptions in the region just below 3000 cm⁻¹, typically between 2950 and 2850 cm⁻¹.[6][11][12]

-

C-H Bending Vibrations: Both aromatic and aliphatic C-H bonds also undergo bending vibrations. Aromatic C-H out-of-plane ("oop") bending is particularly informative about the substitution pattern of the ring and gives rise to strong bands in the 900-675 cm⁻¹ region.[10] Aliphatic CH₂ groups exhibit scissoring and rocking bending modes, which are typically found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[11][12]

-

Fingerprint Region: The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region.[6] It contains a complex array of C-C single bond stretches, C-C-O bending, and other skeletal vibrations that are unique to the molecule as a whole.[11]

Experimental Protocols: Sample Preparation for Solid-State FTIR

As 1,4-dibenzoylbutane is a white crystalline powder at room temperature, appropriate sample preparation is critical to obtain a high-quality, reproducible IR spectrum.[13] The goal is to reduce the particle size of the solid to minimize light scattering and suspend it in an IR-transparent medium.[14] The two most common and reliable methods for solid samples are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.[4]

Protocol 1: The KBr Pellet Method

This method is often considered the "gold standard" for solid-state transmission FTIR because KBr is transparent throughout the mid-IR range (4000–400 cm⁻¹), providing an interference-free spectrum of the analyte.[4]

-

1,4-Dibenzoylbutane sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Sample Preparation: Weigh approximately 1-2 mg of the 1,4-dibenzoylbutane sample and 100-200 mg of dry KBr powder.[3] The typical sample-to-KBr ratio is between 0.1% and 1%.

-

Grinding: First, grind the 1,4-dibenzoylbutane sample in the agate mortar until it is a fine, uniform powder. Then, add the dry KBr to the mortar.

-

Mixing: Gently but thoroughly mix the sample and KBr with the pestle. The goal is to achieve a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure.

Protocol 2: The Nujol Mull Method

The Nujol mull technique is a faster alternative, suitable for qualitative analysis or for samples that are sensitive to the high pressure of the KBr method.[4] It involves grinding the solid sample with a mulling agent, typically Nujol (a mineral oil), to create a paste.

-

1,4-Dibenzoylbutane sample

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Two IR-transparent salt plates (e.g., KBr or NaCl)

-

Spatula

-

FTIR spectrometer

-

Sample Grinding: Place 5-10 mg of the 1,4-dibenzoylbutane sample into an agate mortar and grind it to a very fine powder.

-

Mull Creation: Add one or two drops of Nujol to the ground sample in the mortar.[4] Continue grinding until a uniform, viscous paste (mull) is formed.

-

Film Preparation: Using a spatula, transfer a small amount of the mull onto the center of one salt plate. Place the second salt plate on top and gently rotate it to spread the mull into a thin, even, and translucent film between the plates.[4]

-

Analysis: Place the salt plate "sandwich" into the appropriate sample holder in the FTIR spectrometer and acquire the spectrum.

Causality Note: The primary drawback of the Nujol mull method is spectral interference from the mulling agent itself. Nujol, being a hydrocarbon, will exhibit strong C-H stretching and bending absorptions (~2924, 1462, and 1377 cm⁻¹), which can obscure the aliphatic C-H signals from the 1,4-dibenzoylbutane sample.[4] For a complete analysis, a spectrum may also be run using a complementary mulling agent like Fluorolube, which has C-F absorptions but is transparent in the C-H stretching region.

Analysis and Interpretation of the 1,4-Dibenzoylbutane IR Spectrum

The following table summarizes the expected and observed major absorption bands for 1,4-dibenzoylbutane, with reference data obtained from the NIST Chemistry WebBook.[3][4]

| Wavenumber (cm⁻¹) Range | Observed Peak (NIST) | Intensity | Vibrational Mode Assignment | Structural Unit |

| 3100-3000 | ~3060 | Medium-Weak | C-H Stretch | Aromatic (Phenyl) |

| 3000-2850 | ~2940, 2870 | Medium-Strong | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₂-) |

| 1700-1660 | ~1680 | Very Strong | C=O Stretch (Conjugated Ketone) | Benzoyl Group |

| 1600-1580 | ~1595, 1580 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| 1500-1400 | ~1450 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| ~1465 | ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| ~1375 | ~1375 | Weak | C-H Bend (Wagging) | Aliphatic (-CH₂-) |

| 1300-1000 | ~1220, 1180 | Strong | C-C Stretch, C-C-O Bend | Ketone & Phenyl |

| 900-675 | ~750, 690 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |

Interpretation of Key Features:

-

Carbonyl Region (1680 cm⁻¹): The very strong absorption at approximately 1680 cm⁻¹ is the most definitive peak in the spectrum. Its position, shifted down from the typical 1715 cm⁻¹ for a saturated ketone, provides clear evidence of the conjugation between the carbonyl group and the phenyl ring.[7][9]

-

C-H Stretching Region (3100-2850 cm⁻¹): This region clearly distinguishes between the two types of C-H bonds in the molecule. The weaker peaks observed above 3000 cm⁻¹ are characteristic of the sp² hybridized C-H bonds of the aromatic rings.[10][11] The stronger set of peaks just below 3000 cm⁻¹ confirms the presence of the sp³ hybridized C-H bonds of the aliphatic butane backbone.[6][12]

-

Aromatic Region (1600-1450 cm⁻¹): The sharp, distinct peaks around 1595, 1580, and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene rings, confirming their presence.[10]

-

Fingerprint and Bending Region (<1500 cm⁻¹): The strong absorptions around 750 and 690 cm⁻¹ are indicative of C-H out-of-plane bending for a monosubstituted benzene ring, which is consistent with the benzoyl group structure. The complex pattern of bands throughout this region, including the strong C-C and C-C-O vibrations, provides a unique fingerprint for the overall molecular structure of 1,4-dibenzoylbutane.

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of 1,4-dibenzoylbutane offers a clear and self-validating profile of its molecular structure. The distinct and well-resolved absorption bands for the conjugated carbonyl group, aromatic rings, and aliphatic chain provide a robust method for its identification and characterization. By employing standardized sample preparation techniques such as the KBr pellet or Nujol mull methods, researchers can obtain high-quality, reproducible spectra. The correlation between the observed absorption frequencies and the known vibrational modes of its constituent functional groups provides a high degree of confidence in the structural assignment, making FTIR spectroscopy an indispensable tool for scientists and professionals in chemical research and development.

References

-

National Institute of Standards and Technology. (n.d.). 1,6-Hexanedione, 1,6-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,6-Hexanedione, 1,6-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Wikipedia. (n.d.). Mulling (spectroscopy). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

IMP Publications. (n.d.). Infrared Spectra of Solids – the Mull Technique. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Di-(p-methyl benzoyl)-butane. NIST Chemistry WebBook. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibenzoyl-1,4-dibromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of California, Irvine. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

African Rock Art. (n.d.). 1,4-Dibenzoylbutane. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

- 2. 1,6-Hexanedione, 1,6-diphenyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. getty.edu [getty.edu]

- 5. researchgate.net [researchgate.net]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 9. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]

- 10. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Infrared Database [webbook.nist.gov]

- 13. Welcome to the NIST WebBook [webbook.nist.gov]

- 14. 1,6-Hexanedione, 1,6-diphenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Theoretical Mechanisms of 1,4-Dibenzoylbutane Synthesis

Introduction

1,4-Dibenzoylbutane, a symmetrical diketone, serves as a crucial building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds, polymers, and as a photoinitiator. Its synthesis is a topic of significant interest for researchers and professionals in drug development and materials science. This guide provides an in-depth exploration of the core theoretical mechanisms underpinning the synthesis of 1,4-dibenzoylbutane, focusing on the widely employed Friedel-Crafts acylation reaction and offering insights into alternative synthetic strategies.

I. The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most prevalent and historically significant method for synthesizing 1,4-dibenzoylbutane is the Friedel-Crafts acylation.[1][2] This powerful reaction forms carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[3] In the context of 1,4-dibenzoylbutane synthesis, this typically involves the reaction of benzene with succinoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]

A. The Mechanistic Pathway of Friedel-Crafts Acylation

The synthesis proceeds through a two-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, succinoyl chloride, by the Lewis acid catalyst, AlCl₃.[1] The aluminum chloride coordinates to a chlorine atom of the succinoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive electrophile, the bis-acylium ion.[1][3]

Reaction: Succinyl chloride + 2 AlCl₃ → ⁺OC(CH₂)₂CO⁺ + 2 AlCl₄⁻

The acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and oxygen atoms, which contributes to its stability and reactivity.[1]

Step 2: Electrophilic Attack and Aromatization

The electron-rich π system of the benzene ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the bis-acylium ion. This attack disrupts the aromaticity of the benzene ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

The reaction then proceeds with a second equivalent of benzene attacking the other acylium ion center. Finally, the aromaticity of both benzene rings is restored through the removal of a proton from each of the carbons bearing the new acyl groups by the AlCl₄⁻ ion.[6] This regenerates the AlCl₃ catalyst and produces hydrogen chloride as a byproduct.[6]

B. Causality in Experimental Choices

The choice of reagents and reaction conditions is critical for a successful Friedel-Crafts acylation.

-

The Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid, making it highly effective in generating the acylium ion.[4] However, its moisture sensitivity necessitates anhydrous reaction conditions.[1] Other Lewis acids like ferric chloride (FeCl₃) can also be employed.[3] The amount of catalyst is also a key parameter; often, more than a stoichiometric amount is required as the catalyst can complex with the carbonyl oxygen of the product.[4]

-

The Solvent: The choice of solvent can significantly influence the reaction rate and yield. Inert solvents such as carbon disulfide (CS₂) or nitrobenzene are commonly used.

-

Reaction Temperature: The reaction is typically initiated at a low temperature and then heated to ensure completion.[2] Careful temperature control is necessary to prevent side reactions, such as polysubstitution or rearrangement of the acylium ion, although rearrangements are less common in acylation compared to alkylation.[7]

C. Visualizing the Friedel-Crafts Acylation Mechanism

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Answered: 38) 8 d cl Start with benzene and Succinyl chloride as reactants of this transformation | bartleby [bartleby.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Introduction: The Significance of 1,4-Dibenzoylbutane and its Synthetic Route

An In-Depth Technical Guide to the Synthesis of 1,4-Dibenzoylbutane via Friedel-Crafts Acylation

This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, specifically tailored for the synthesis of 1,4-dibenzoylbutane. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and offers critical insights into process optimization and troubleshooting.

1,4-Dibenzoylbutane, also known as 1,4-diphenyl-1,4-butanedione, is a symmetrical diketone that serves as a valuable intermediate in various fields of chemical synthesis. Its applications range from being a building block for more complex organic molecules to its use in polymer chemistry and as a photoinitiator.

The most direct and classical method for its preparation is the Friedel-Crafts acylation, a robust reaction developed by Charles Friedel and James Crafts in 1877.[1] This reaction forms carbon-carbon bonds by acylating an aromatic ring, in this case, reacting two equivalents of benzene with one equivalent of a bifunctional acylating agent, adipoyl chloride, in the presence of a Lewis acid catalyst. This method stands out for its efficiency and reliability in creating aryl ketones.[2][3]

Mechanistic Causality: Why Friedel-Crafts Acylation Excels

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway.[1]

Pillar of Expertise: Key Mechanistic Steps

-

Generation of the Electrophile: The reaction is initiated by the activation of the acylating agent, adipoyl chloride, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the cleavage of the carbon-chlorine bond to form a highly reactive and resonance-stabilized electrophile known as the acylium ion.[4][5]

-

Prevention of Rearrangement: A significant advantage of acylation over the related Friedel-Crafts alkylation is that the acylium ion is stabilized by resonance and does not undergo carbocation rearrangement.[4][6] This ensures the linear butane backbone is maintained and prevents the formation of isomeric side products.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1][5]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[7] This regenerates the aromatic ring and the AlCl₃ catalyst, yielding the ketone product.

-

Catalyst Stoichiometry: Unlike a truly catalytic process, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1][2] This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[1][8] This complex is hydrolyzed during the aqueous workup to liberate the final product.

The overall reaction occurs sequentially at both ends of the adipoyl chloride molecule to yield the desired 1,4-dibenzoylbutane.

Diagram: Reaction Mechanism

Below is a diagram illustrating the formation of the acylium ion and the subsequent electrophilic attack on the benzene ring.

Caption: Step-by-step experimental workflow for synthesis.

Optimization and Troubleshooting

Even robust protocols can encounter issues. Understanding the critical parameters is key to optimization and troubleshooting.

| Parameter | Rationale & Optimization Strategy |

| Reagent Purity | The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture, which deactivates it. [8]Use freshly opened, high-purity, anhydrous AlCl₃. Adipoyl chloride should be free of adipic acid. Benzene should be dry. |

| Temperature Control | The reaction is exothermic. Initial cooling prevents side reactions and potential polymerization. Allowing the reaction to proceed at room temperature is often sufficient for completion. Overheating can lead to decreased yields. [8] |

| Stoichiometry | A molar ratio of at least 2:1 for AlCl₃ to adipoyl chloride is required, as each carbonyl group will complex with one equivalent of the catalyst. A slight excess (e.g., 2.2 to 2.4 equivalents of AlCl₃) is recommended to account for any deactivation by trace moisture. |

| Solvent | Using benzene as the solvent simplifies the setup. However, for less reactive aromatics, an inert solvent like dichloromethane or 1,2-dichloroethane might be used, requiring careful control of reactant concentrations. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst due to moisture.<[8]br>Insufficient catalyst loading.Poor quality reagents. | Ensure all glassware is scrupulously dried. Use fresh, anhydrous AlCl₃. Verify the stoichiometry of the catalyst is at least 2.2 equivalents relative to adipoyl chloride. |

| Oily or Dark Product | Incomplete reaction.Formation of polymeric byproducts due to excessive heat.Inefficient work-up. | Increase reaction time or gently warm the mixture (e.g., to 40-50 °C) for the final hour. Ensure temperature is well-controlled during addition. Be thorough with the aqueous washing steps during work-up. |

| Difficult Recrystallization | Presence of unreacted starting materials or mono-acylated intermediate.Incorrect recrystallization solvent. | Ensure the reaction has gone to completion via TLC analysis before work-up. Perform a solvent screen to find the optimal recrystallization solvent if ethanol is ineffective. |

Product Characterization

The identity and purity of the synthesized 1,4-dibenzoylbutane should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 145-148 °C |

| ¹H NMR | Peaks corresponding to aromatic protons and the aliphatic methylene protons of the butane chain. |

| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Strong absorption band around 1680 cm⁻¹ characteristic of an aryl ketone C=O stretch. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 238.29. [9] |

Conclusion